molecular formula C26H30N2O4 B10772937 1-Phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate

1-Phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate

Cat. No.: B10772937
M. Wt: 434.5 g/mol
InChI Key: URRBLVUOXIGNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate is a synthetic compound known for its role as a selective blocker of TRPM8 channels. TRPM8 channels are non-selective cation channels activated by cold temperatures and cooling agents, playing a fundamental role in sensing mild, cool temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Specific conditions such as temperature, solvent, and catalysts vary depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted carbamates .

Mechanism of Action

The compound exerts its effects by selectively blocking TRPM8 channels, which are involved in sensing cold temperatures and cooling agents. By inhibiting these channels, the compound can modulate cold sensitivity and pain perception. The molecular targets include TRPM8 channels, and the pathways involved are related to sensory signaling and pain modulation .

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

1-phenylethyl N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate

InChI

InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3

InChI Key

URRBLVUOXIGNQR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.